REACTION_CXSMILES
|
[F:1][C:2]1[CH:30]=[C:29]([NH:31]C(NC(=O)CC2C=CC=CC=2)=S)[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:25][CH3:26])=[C:12]([C:15](NCCCOC(C)C)=[O:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.NC1C=CC([O:49]C2C3C(=CC(OC)=C(C([NH:62][CH2:63][C:64]([OH:67])([CH3:66])[CH3:65])=O)C=3)N=CC=2)=C(F)C=1>>[NH2:31][C:29]1[CH:28]=[CH:27][C:3]([O:4][C:5]2[C:14]3[C:9](=[CH:10][C:11]([O:25][CH3:26])=[C:12]([C:15]([OH:49])=[O:16])[CH:13]=3)[N:8]=[CH:7][CH:6]=2)=[C:2]([F:1])[CH:30]=1.[NH2:62][CH2:63][C:64]([CH3:66])([OH:67])[CH3:65]
|
Name
|
compound 42a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NCC(C)(C)O)OC)C=C1)F
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NCCCOC(C)C)OC)C=CC(=C1)NC(=S)NC(CC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)O)OC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 mg |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |